1-Amino-1-(2-chlorophenyl)propan-2-OL
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Overview
Description
1-Amino-1-(2-chlorophenyl)propan-2-OL is an organic compound with the molecular formula C9H12ClNO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1-(2-chlorophenyl)propan-2-OL can be synthesized through several methods. One common approach involves the addition of aqueous ammonia to a suitable precursor, such as propylene oxide, in the presence of a catalyst . Another method involves the use of transaminases (TAs) to catalyze the direct synthesis of the compound from prochiral ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(2-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Scientific Research Applications
1-Amino-1-(2-chlorophenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Amino-1-(2-chlorophenyl)propan-2-OL can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: Another amino alcohol with similar chemical properties but different molecular structure.
2-Amino-1-(2-chlorophenyl)-1-propanol: A closely related compound with slight variations in its chemical structure.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-amino-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 |
InChI Key |
ZASARIKEPRMRES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N)O |
Origin of Product |
United States |
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